3-Bromoimidazo[1,2-a]pyrazine
Overview
Description
3-Bromoimidazo[1,2-a]pyrazine is an organic compound with the molecular formula C6H4BrN3. It is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,2-a]pyrazine can be synthesized through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridines. This reaction proceeds via a one-pot tandem cyclization/bromination process, where the cyclization to form the imidazo[1,2-a]pyrazine ring is promoted by the subsequent bromination . The reaction typically takes place in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant, and no base is required .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 3-Bromoimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions often occur under mild conditions, such as room temperature or slightly elevated temperatures.
Cyclization Reactions: Reagents like TBHP and solvents like ethyl acetate are commonly used.
Major Products: The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield an aminoimidazo[1,2-a]pyrazine derivative.
Scientific Research Applications
3-Bromoimidazo[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-Bromoimidazo[1,2-a]pyrazine and its derivatives involves interactions with various molecular targets. These targets can include enzymes, receptors, and nucleic acids, depending on the specific structure and functional groups of the derivative. The bromine atom can facilitate binding to these targets through halogen bonding and other interactions .
Comparison with Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
3-Bromoimidazo[1,2-a]pyrimidine: Contains a pyrimidine ring, offering different electronic properties and reactivity.
Uniqueness: 3-Bromoimidazo[1,2-a]pyrazine is unique due to its specific ring structure and the presence of both nitrogen and bromine atoms. This combination provides distinct reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNGJOXLTIENCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378008 | |
Record name | 3-bromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57948-41-1 | |
Record name | 3-bromoimidazo[1,2-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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